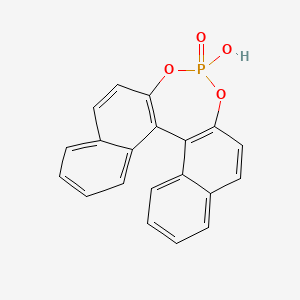

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

説明

特性

IUPAC Name |

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188685 | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-63-6, 39648-67-4, 35193-64-7 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35193-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, a prominent chiral Brønsted acid catalyst in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, commonly abbreviated as (R)-BNDHP or (R)-BNP acid, is a member of the chiral phosphoric acid family derived from 1,1'-bi-2-naphthol (BINOL).[1][2][3] Its rigid chiral backbone and acidic proton make it an effective catalyst for a wide range of enantioselective transformations, including Mannich reactions, Diels-Alder reactions, and Friedel-Crafts alkylations.[1][2] The synthesis of enantiomerically pure BNDHP is crucial for its application in asymmetric catalysis. The most common and reliable method involves the synthesis of the racemic mixture followed by classical resolution using a chiral resolving agent.[4]

Synthesis of Racemic 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

The initial step involves the phosphorylation of racemic 1,1'-bi-2-naphthol using phosphorus oxychloride in the presence of a base, typically pyridine.[4]

Experimental Protocol

Caution: This procedure should be carried out in a well-ventilated fume hood due to the noxious nature of pyridine and phosphorus oxychloride.[4]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Racemic 1,1'-bi-2-naphthol and dry pyridine are added to the flask. The mixture is stirred to form a suspension.[4]

-

Phosphorylation: Freshly distilled phosphorus oxychloride is added dropwise to the stirred suspension. An exothermic reaction occurs, and the temperature rises. The mixture is then heated to ensure complete dissolution and reaction.[4]

-

Hydrolysis: After cooling, water is carefully added dropwise to the reaction mixture, leading to another exothermic reaction. This step hydrolyzes the intermediate phosphorochloridate.[4]

-

Isolation: The racemic BNDHP is isolated by precipitation and filtration.

The overall synthesis workflow is depicted in the following diagram:

References

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate mechanism of chirality transfer

An In-depth Technical Guide to the Mechanism of Chirality Transfer using (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as (R)-BNPPA, is a highly effective chiral Brønsted acid catalyst belonging to the class of BINOL-derived phosphoric acids (CPAs). Its utility in asymmetric synthesis stems from its ability to create a well-defined chiral microenvironment, enabling the transfer of chirality to a prochiral substrate with high fidelity. This guide elucidates the core mechanism of this chirality transfer, focusing on the principles of bifunctional catalysis, the crucial role of noncovalent interactions in the transition state, and the application of this knowledge in synthetically important reactions. We present quantitative data from representative reactions, detailed experimental protocols, and visualizations of the catalytic pathways to provide a comprehensive resource for professionals in chemical research and development.

The Core Mechanism: Bifunctional Catalysis and the Chiral Pocket

The catalytic prowess of (R)-BNPPA lies in its bifunctional nature. The molecule possesses both a Brønsted acidic proton (on the phosphate group) and a Lewis basic phosphoryl oxygen (P=O).[1][2] This duality allows the catalyst to engage both the electrophile and the nucleophile simultaneously in a highly organized, chiral transition state assembly.

The transfer of chirality is governed by the following key principles:

-

Electrophile Activation: The acidic P-OH protonates an electrophilic substrate, such as an imine, rendering it more susceptible to nucleophilic attack by lowering its LUMO energy.[3]

-

Nucleophile Orientation: Concurrently, the Lewis basic P=O group acts as a hydrogen bond acceptor, binding and orienting the nucleophile (e.g., a Hantzsch ester or a silyl enol ether).[4]

-

The Chiral Pocket: The axial chirality of the 1,1'-binaphthyl backbone is fundamental. The bulky naphthyl groups create a rigid and sterically defined chiral pocket or microenvironment.[1] This pocket forces the substrates into a specific orientation that minimizes steric hindrance, thereby exposing only one of the two prochiral faces of the electrophile to the nucleophile.

-

Noncovalent Interactions (NCIs): The stability and geometry of the transition state are dictated by a network of NCIs, including hydrogen bonds, π-π stacking, and van der Waals forces.[4] These interactions lock the catalyst-substrate complex into a low-energy conformation that directly leads to the major enantiomer of the product.

Recent advanced spectroscopic studies, particularly low-temperature NMR, have provided the first experimental evidence of the ternary complex—the key intermediate involving the catalyst, electrophile, and nucleophile—which was previously only accessible through computational models.[5]

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted bifunctional activation mechanism for the (R)-BNPPA catalyzed transfer hydrogenation of an imine with a Hantzsch ester.

Visualization of the Transition State

The key to enantioselectivity is the precise organization of the reactants within the chiral pocket of the catalyst. The following diagram conceptualizes the crucial interactions within the ternary transition state.

References

- 1. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. h-its.org [h-its.org]

- 3. scispace.com [scispace.com]

- 4. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

physical and chemical properties of (R)-BINOL-phosphoric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acid, a cornerstone of modern asymmetric catalysis. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its application in key organic transformations.

Core Physical and Chemical Properties

(R)-BINOL-phosphoric acid is a chiral Brønsted acid renowned for its efficacy and versatility as an organocatalyst. Its rigid C2-symmetric scaffold, derived from the axially chiral BINOL backbone, creates a well-defined chiral environment, enabling high levels of stereocontrol in a wide array of chemical reactions.

Physicochemical Data

A summary of the key physical and chemical properties of the parent (R)-BINOL-phosphoric acid is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Molecular Formula | C₂₀H₁₃O₄P | |

| Molecular Weight | 348.29 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| Optical Rotation | [α]²⁰/D ~ -605° (c = 1.35 in methanol) | [3] |

| pKa | 12-14 (in acetonitrile) | [4] |

Solubility Profile

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of (R)-BINOL-phosphoric acid are provided below. These protocols are based on established literature procedures.

Synthesis of (R)-BINOL-Phosphoric Acid from (R)-BINOL

This procedure outlines the synthesis of (R)-BINOL-phosphoric acid from commercially available (R)-BINOL using phosphorus oxychloride.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Pyridine (anhydrous)

-

Phosphorus oxychloride (POCl₃, freshly distilled)

-

Deionized water

-

6 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINOL (1.0 eq) in anhydrous pyridine.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add freshly distilled phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled suspension. The temperature may rise, and the formation of pyridine hydrochloride is often observed.

-

After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then quench by the slow, dropwise addition of deionized water. This step is exothermic.

-

Stir the mixture at an elevated temperature (e.g., 100 °C) for an additional 4-6 hours to ensure complete hydrolysis.

-

After cooling to room temperature, acidify the mixture to a pH of approximately 2 with 6 M HCl.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude (R)-BINOL-phosphoric acid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or a mixture of dichloromethane and petroleum ether) to afford a white solid.[6][7]

Synthesis Workflow

Caption: General workflow for the synthesis of (R)-BINOL-phosphoric acid.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and purity assessment of (R)-BINOL-phosphoric acid. Both ¹H and ³¹P NMR are commonly employed.

Sample Preparation for NMR Analysis:

-

¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

³¹P NMR: A similar sample concentration as for ¹H NMR is typically used. For determining enantiomeric purity, a chiral discriminating agent (e.g., a chiral amine) can be added to the NMR sample, which may induce the separation of signals for the (R) and (S) enantiomers.[8]

Typical Spectroscopic Data:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the binaphthyl backbone. The chemical shifts and coupling constants can be used to confirm the structure.

-

³¹P NMR: A single signal is expected for the enantiomerically pure phosphoric acid. The chemical shift is indicative of the phosphorus environment.

Catalytic Applications and Mechanism

(R)-BINOL-phosphoric acid is a highly effective catalyst for a broad range of enantioselective transformations, including Mannich reactions, hydrocyanations, Diels-Alder reactions, and Friedel-Crafts alkylations. Its catalytic activity stems from its ability to act as a bifunctional catalyst, activating electrophiles through hydrogen bonding and providing a chiral pocket to control the stereochemical outcome of the reaction.

Asymmetric Friedel-Crafts Alkylation

A prominent application of (R)-BINOL-phosphoric acid is in the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with various electrophiles, such as imines or α,β-unsaturated carbonyl compounds.

General Reaction Scheme: An electron-rich aromatic compound (e.g., indole) reacts with an electrophile (e.g., an imine) in the presence of a catalytic amount of (R)-BINOL-phosphoric acid to yield the corresponding alkylated product with high enantioselectivity.

Catalytic Cycle of a Friedel-Crafts Reaction

Caption: Simplified catalytic cycle for an asymmetric Friedel-Crafts reaction.

The proposed mechanism involves the activation of the electrophile (e.g., an imine) by the Brønsted acidic proton of the phosphoric acid via hydrogen bonding. This activation enhances the electrophilicity of the imine. The chiral environment created by the BINOL backbone then directs the nucleophilic attack of the indole from a specific face, leading to the formation of the product with high enantiomeric excess.[4] The catalyst is regenerated upon dissociation of the product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01442A [pubs.rsc.org]

The Dawn of a New Era in Asymmetric Catalysis: The Discovery and Evolution of Chiral Phosphoric Acid Catalysts

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery, historical development, and mechanistic intricacies of chiral phosphoric acid (CPA) catalysis. This whitepaper delves into the seminal contributions that established this field, provides detailed experimental protocols for key reactions, and presents quantitative data to illustrate the power and versatility of these organocatalysts.

Introduction: A Paradigm Shift in Organocatalysis

The early 21st century witnessed a transformative breakthrough in the field of asymmetric synthesis with the emergence of chiral phosphoric acid (CPA) catalysts. These robust, metal-free organocatalysts have revolutionized the construction of chiral molecules, offering a powerful and versatile tool for medicinal chemists and process developers. Their ability to act as bifunctional catalysts, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the precise activation of electrophiles and nucleophiles within a well-defined chiral microenvironment. This unique mode of action has enabled a vast array of enantioselective transformations, solidifying the position of CPAs as a cornerstone of modern asymmetric catalysis.

The Seminal Discovery: The Independent Reports of Akiyama and Terada

The year 2004 marked a watershed moment in organocatalysis with the near-simultaneous and independent reports by the research groups of Takahiko Akiyama and Masahiro Terada on the use of BINOL-derived chiral phosphoric acids as highly effective catalysts for the enantioselective Mannich reaction.[1][2] These pioneering studies laid the foundation for the entire field of chiral phosphoric acid catalysis.

Professor Akiyama's group at Gakushuin University reported in Angewandte Chemie the first enantioselective Mannich-type reaction of silyl enol ethers with aldimines catalyzed by a chiral Brønsted acid.[1] They demonstrated that a phosphoric acid derived from (R)-BINOL could effectively catalyze the reaction, affording the corresponding β-amino esters with high yields and enantioselectivities. A key finding was the crucial role of the substituents at the 3,3'-positions of the BINOL backbone in achieving high stereocontrol.

Concurrently, Professor Terada's team at Tohoku University published their findings in the Journal of the American Chemical Society, describing a direct Mannich reaction of acetylacetone with N-Boc-protected imines catalyzed by a similar class of chiral phosphoric acids.[2] Their work also highlighted the profound influence of the 3,3'-diaryl substituents on the enantioselectivity of the reaction, with bulky aromatic groups leading to superior results.

These seminal publications not only introduced a new class of powerful organocatalysts but also established the fundamental principles of their application in asymmetric synthesis. The ability to achieve high levels of stereocontrol using a simple, metal-free catalyst was a significant advancement that spurred a flurry of research activity in this area.

Quantitative Data from Seminal Publications

The following tables summarize the key quantitative data from the initial reports by Akiyama and Terada, showcasing the effectiveness of their respective catalytic systems across a range of substrates.

Akiyama's Enantioselective Mannich-Type Reaction of Silyl Enol Ethers with Aldimines (2004)

| Entry | Aldimine (R¹) | Silyl Enol Ether (R², R³) | Yield (%) | syn:anti | ee (%) (syn) |

| 1 | Ph | Me, OEt | 95 | 96:4 | 96 |

| 2 | 4-MeOC₆H₄ | Me, OEt | 96 | 95:5 | 96 |

| 3 | 4-ClC₆H₄ | Me, OEt | 94 | 95:5 | 94 |

| 4 | 2-Naphthyl | Me, OEt | 92 | 96:4 | 95 |

| 5 | Ph | H, Ot-Bu | 85 | 85:15 | 90 |

Reaction conditions: Aldimine (0.2 mmol), silyl enol ether (0.3 mmol), (R)-3,3'-(4-NO₂C₆H₄)₂-BINOL-PA (10 mol%) in toluene at -78 °C for 17-41 h.

Terada's Direct Mannich Reaction of Acetylacetone with N-Boc-Imines (2004)

| Entry | Imine (Ar) | Catalyst (3,3'-substituent) | Yield (%) | ee (%) |

| 1 | Ph | Ph | 95 | 60 |

| 2 | Ph | 4-Ph-C₆H₄ | 98 | 84 |

| 3 | Ph | 2-Naphthyl | 99 | 91 |

| 4 | 4-MeOC₆H₄ | 2-Naphthyl | 99 | 93 |

| 5 | 4-ClC₆H₄ | 2-Naphthyl | 99 | 88 |

Reaction conditions: Imine (0.1 mmol), acetylacetone (0.5 mmol), (R)-BINOL-PA derivative (1 mol%) in toluene at rt for 1-12 h.

Experimental Protocols

To provide practical guidance for researchers, this section details the experimental procedures for the synthesis of a representative chiral phosphoric acid catalyst and a typical catalytic reaction.

Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate ((R)-TRIP)

The synthesis of the widely used (R)-TRIP catalyst involves a multi-step sequence starting from commercially available (R)-BINOL.

Step 1: Synthesis of (R)-3,3'-Dibromo-1,1'-bi-2-naphthol (R)-BINOL is brominated at the 3 and 3' positions using a suitable brominating agent such as N-bromosuccinimide (NBS) in a chlorinated solvent.

Step 2: Suzuki-Miyaura Cross-Coupling The resulting dibromide is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2,4,6-triisopropylphenylboronic acid in the presence of a palladium catalyst and a base to install the bulky aryl groups.

Step 3: Phosphorylation The sterically hindered diol is then phosphorylated using phosphorus oxychloride (POCl₃) followed by hydrolysis to afford the final (R)-TRIP catalyst.

Detailed Protocol for Phosphorylation: To a solution of (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol in dry pyridine at 0 °C is added phosphorus oxychloride dropwise. The reaction mixture is stirred at room temperature for 12 hours. Subsequently, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent, and the organic layer is washed with dilute acid and brine. After drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure, the crude product is purified by column chromatography or recrystallization to yield the pure (R)-TRIP catalyst.

Chiral Phosphoric Acid-Catalyzed Mannich Reaction of an N-Boc-Imine with Acetylacetone

This protocol is a representative example of the direct Mannich reaction catalyzed by a chiral phosphoric acid.

Materials:

-

N-Boc-imine (1.0 equiv)

-

Acetylacetone (2.0 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 1-5 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst and the anhydrous solvent.

-

Add the N-Boc-imine to the solution and stir for a few minutes.

-

Add acetylacetone to the reaction mixture.

-

Stir the reaction at the specified temperature (ranging from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-amino ketone.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Visualization

The remarkable stereocontrol exerted by chiral phosphoric acid catalysts is attributed to their ability to act as bifunctional catalysts, engaging both the electrophile and the nucleophile in a highly organized transition state. The Brønsted acidic proton of the phosphoric acid activates the imine by protonation, rendering it more electrophilic. Simultaneously, the Lewis basic phosphoryl oxygen is believed to interact with and orient the nucleophile. This dual activation within the confined chiral pocket of the catalyst dictates the facial selectivity of the nucleophilic attack.

Caption: Proposed catalytic cycle for the CPA-catalyzed Mannich reaction.

The logical flow of the catalytic process can be visualized as follows:

Caption: Logical workflow from catalyst synthesis to asymmetric product formation.

Conclusion and Future Outlook

The discovery of chiral phosphoric acid catalysts by Akiyama and Terada in 2004 was a landmark achievement that has had a profound and lasting impact on the field of asymmetric synthesis. The initial reports on their application in Mannich reactions opened the door to a vast and ever-expanding area of research. The bifunctional nature of these catalysts, coupled with their tunable steric and electronic properties, has enabled the development of a wide range of highly enantioselective transformations, providing access to complex chiral molecules of significant academic and industrial interest.

The journey from the initial discovery to the current state-of-the-art has been marked by continuous innovation in catalyst design, a deeper understanding of reaction mechanisms, and an ever-broadening scope of applications. As our comprehension of the subtle interplay of non-covalent interactions within the catalytic cycle continues to grow, the future of chiral phosphoric acid catalysis promises even more exciting developments, including the design of novel catalyst architectures with enhanced reactivity and selectivity, and their application in increasingly complex and challenging synthetic problems. For researchers and professionals in drug development and materials science, a thorough understanding of the history, principles, and practical application of chiral phosphoric acid catalysis is indispensable for harnessing the full potential of this remarkable class of organocatalysts.

References

introduction to Brønsted acid catalysis with BINOL derivatives

An In-depth Technical Guide to Brønsted Acid Catalysis with BINOL Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral Brønsted acid catalysis has emerged as a powerful tool in modern organic synthesis, offering an efficient and environmentally friendly alternative to metal-based catalysts for the construction of complex chiral molecules.[1][2] Among the diverse array of chiral Brønsted acids, those derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold have garnered significant attention due to their remarkable catalytic activity and selectivity in a wide range of asymmetric transformations.[3][4][5] This guide provides a comprehensive overview of the core principles, applications, and experimental aspects of Brønsted acid catalysis utilizing BINOL derivatives, with a particular focus on chiral phosphoric acids.

The pioneering work of Akiyama and Terada in 2004 independently demonstrated the potential of BINOL-derived phosphoric acids as effective catalysts in asymmetric C-C bond-forming reactions, such as the Mannich reaction.[3][6] These catalysts operate through a bifunctional mechanism, where the acidic proton activates an electrophile (e.g., an imine) while the basic phosphoryl oxygen interacts with the nucleophile, organizing the transition state to achieve high levels of stereocontrol.[7] The modular nature of the BINOL framework allows for fine-tuning of the catalyst's steric and electronic properties by introducing substituents at the 3,3'-positions, leading to the development of highly effective catalysts like the bulky (R)-TRIP catalyst.[8][9]

This guide will delve into the synthesis of these influential catalysts, provide detailed insights into key asymmetric reactions they catalyze, and present experimental data and protocols to facilitate their application in research and development.

Synthesis of BINOL-Derived Phosphoric Acid Catalysts

The synthesis of BINOL-derived phosphoric acids is a well-established process, typically involving the reaction of a substituted BINOL with phosphoryl chloride (POCl₃) followed by hydrolysis. The synthesis of the widely used and highly effective (R)-TRIP catalyst serves as a representative example.

General Synthesis of a BINOL-Derived Phosphoric Acid

A general procedure for the synthesis of 3,3'-disubstituted H₈-BINOL derivatives, which can then be converted to their corresponding phosphoric acids, involves a Suzuki coupling reaction.[10][11]

Experimental Protocol: Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) [8][9]

A detailed, multi-step synthesis is typically required, starting from commercially available (R)-BINOL. The key steps involve the introduction of the bulky 2,4,6-triisopropylphenyl groups at the 3 and 3' positions of the BINOL scaffold, followed by phosphorylation and hydrolysis. While a full, detailed experimental protocol is extensive, the final phosphorylation and hydrolysis steps are generally consistent.

Key Asymmetric Reactions Catalyzed by BINOL Derivatives

BINOL-derived phosphoric acids catalyze a broad spectrum of enantioselective reactions, proving invaluable in the synthesis of chiral amines, alcohols, and carbonyl compounds, which are crucial building blocks in drug development.

Enantioselective Reductive Amination

The reductive amination of ketones is a fundamental transformation for the synthesis of chiral amines. BINOL-phosphoric acid catalysts, in conjunction with a hydride source like a Hantzsch ester, facilitate this reaction with high enantioselectivity.[11][12][13][14]

| Entry | Ketone | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 95 | 96 | [12] |

| 2 | 4-Methoxyacetophenone | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 94 | 95 | [12] |

| 3 | 2-Acetylnaphthalene | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 92 | 97 | [12] |

General Experimental Protocol for Reductive Amination: [12] To a solution of the ketone (0.5 mmol) and amine (0.55 mmol) in toluene (1.0 mL) is added the Hantzsch ester (0.6 mmol) and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with various electrophiles is a powerful method for C-C bond formation. BINOL-derived phosphoric acids have been successfully employed as catalysts for the asymmetric variant of this reaction.[2][3][12][14][15][16]

| Entry | Indole | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Indole | N-Boc-p-methoxyphenyl-imine | (R)-C1 (10) | CH₂Cl₂ | -20 | 95 | 90 | [3] |

| 2 | 2-Methylindole | N-Boc-p-methoxyphenyl-imine | (R)-C1 (10) | CH₂Cl₂ | -20 | 98 | 94 | [3] |

| 3 | Indole | Chalcone | (R)-C2 (10) | Toluene | rt | 82 | 52 | [15] |

C1 : 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C2 : 3,3'-(SiPh₃)₂-BINOL-PA

General Experimental Protocol for Friedel-Crafts Alkylation of Indoles: [3] To a solution of the imine (0.2 mmol) in the specified solvent (1.0 mL) at the indicated temperature is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%). The indole (0.4 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction is then quenched, and the product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. BINOL-derived phosphoric acids have been shown to catalyze this reaction with high enantioselectivity.[7][15][17][18][19][20][21][22]

| Entry | Tryptamine | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-Benzyltryptamine | 4-Chlorobenzaldehyde | (R)-C3 (2) | Toluene | 70 | 95 | 87 | [17][21] |

| 2 | N-Benzyltryptamine | Isovaleraldehyde | (R)-C4 (5) | Toluene | 70 | 88 | 85 | [17][21] |

| 3 | Tryptamine & (2-oxocyclohexyl)acetic acid | - | (R)-C3 (10) | Toluene | 60 | 77 | 81 | [7][18] |

C3 : 3,3'-(SiPh₃)₂-BINOL-PA; C4 : 3,3'-(3,5-(CF₃)₂C₆H₃)₂-BINOL-PA

General Experimental Protocol for Pictet-Spengler Reaction: [17][21] A mixture of the N-benzyltryptamine (0.25 mmol), the aldehyde (0.30 mmol), the chiral phosphoric acid catalyst (0.005 mmol, 2 mol%), and molecular sieves (75 mg) in toluene (0.5 mL) is stirred at 70 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography to afford the desired tetrahydro-β-carboline. The enantiomeric excess is determined by chiral HPLC.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral BINOL-derived phosphoric acids and their more acidic N-triflyl phosphoramide analogues can catalyze the hetero-Diels-Alder reaction with high enantioselectivity.[7][17]

| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Brassard's Diene | N-Benzylidene-p-anisidine | (R)-C5 (10) | CH₂Cl₂ | 95 | 94 | [17] |

| 2 | Danishefsky's Diene | N-Boc-p-methoxyphenyl-imine | (R)-C6 (5) | Toluene | 98 | 96 | [7] |

C5 : 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C6 : N-triflyl phosphoramide derived from BINOL

General Experimental Protocol for aza-Diels-Alder Reaction: [17] To a solution of the imine (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL) at -78 °C is added Brassard's diene (0.3 mmol). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Conclusion

BINOL-derived Brønsted acids, particularly chiral phosphoric acids, have established themselves as privileged catalysts in asymmetric synthesis. Their ability to effectively catalyze a wide array of important chemical transformations with high levels of enantioselectivity makes them indispensable tools for chemists in academia and industry. The modularity of the BINOL scaffold allows for the rational design of catalysts with tailored properties, leading to continuous improvements in catalytic efficiency and scope. This guide has provided a foundational understanding of the synthesis and application of these powerful catalysts, along with representative experimental data and protocols, to empower researchers in their pursuit of innovative and efficient synthetic strategies for the construction of complex chiral molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. iris.unito.it [iris.unito.it]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 21. Enantioselective BINOL-phosphoric acid catalyzed Pictet-Spengler reactions of N-benzyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, a chiral phosphoric acid derived from the BINOL scaffold, is a cornerstone of modern asymmetric catalysis. Its unique C₂-symmetric, axially chiral structure provides a well-defined chiral environment, enabling high stereoselectivity in a wide array of organic transformations. This guide provides a comprehensive overview of the structural and stereochemical properties of this compound, including detailed structural data, spectroscopic characteristics, and experimental protocols for its characterization.

Introduction

Chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts, facilitating a broad range of enantioselective reactions. Among these, this compound ((R)-BNDHP), also known as (R)-BNPPA, is a prominent member, valued for its efficacy and versatility. Its structure is based on the 1,1'-binaphthyl backbone, which exhibits axial chirality due to restricted rotation around the C-C single bond connecting the two naphthalene rings. This guide delves into the key structural features and stereochemical aspects that underpin the catalytic prowess of this remarkable molecule.

Molecular Structure and Stereochemistry

The defining feature of this compound is its axial chirality. The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation around the C1-C1' bond, giving rise to two stable, non-superimposable mirror-image atropisomers: the (R)- and (S)-enantiomers. The (R)-enantiomer is characterized by a right-handed helical twist of the two naphthalene systems.

The phosphate bridge between the 2 and 2' hydroxyl groups of the BINOL scaffold creates a rigid, seven-membered dioxaphosphepine ring. This structural constraint, combined with the inherent chirality of the binaphthyl backbone, establishes a well-defined and sterically demanding chiral pocket around the acidic proton of the phosphate group.

The stereochemistry of the molecule is crucial for its function in asymmetric catalysis. The well-defined chiral environment allows for effective discrimination between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

Quantitative Structural Data

The precise geometric parameters of this compound are critical for understanding its catalytic activity. The following tables summarize key bond lengths and angles derived from crystallographic data of the racemic compound. While these values are for the racemate, they provide a close approximation for the (R)-enantiomer.[1]

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| P=O | 1.45 - 1.47 |

| P-O(H) | 1.55 - 1.57 |

| P-O(naphthyl) | 1.58 - 1.60 |

| C1-C1' | 1.49 - 1.51 |

| C-O(P) | 1.40 - 1.42 |

Table 2: Selected Bond Angles

| Angle | Angle (°) |

| O=P-O(H) | 112 - 115 |

| O=P-O(naphthyl) | 108 - 111 |

| O(H)-P-O(naphthyl) | 102 - 105 |

| O-P-O | 98 - 101 |

| C2-C1-C1' | 120 - 123 |

| C2'-C1'-C1 | 120 - 123 |

The dihedral angle between the two naphthalene rings is a key parameter defining the chiral pocket. In BINOL-derived phosphoric acids, this angle is typically in the range of 50-60 degrees.[2]

Spectroscopic and Physical Properties

Table 3: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₁₃O₄P |

| Molecular Weight | 348.29 g/mol [3] |

| Appearance | White to off-white powder |

| Melting Point | >300 °C (decomposes) |

| Specific Rotation [α]²⁰D | -605° (c = 1.35 in methanol) |

| ¹H NMR | Aromatic protons typically resonate in the range of 7.0-8.0 ppm.[4] |

| ³¹P NMR | A single sharp peak is typically observed. The chemical shift is sensitive to the chemical environment and solvent.[5][6] |

| CAS Number | 39648-67-4[3] |

Experimental Protocols

Synthesis and Resolution

A common method for the preparation of enantiomerically pure this compound involves the phosphorylation of racemic 1,1'-bi-2-naphthol followed by resolution of the resulting racemic phosphoric acid using a chiral amine, such as (+)-cinchonine.

Protocol:

-

Phosphorylation: Racemic 1,1'-bi-2-naphthol is reacted with phosphorus oxychloride in the presence of a base (e.g., pyridine) to yield racemic 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

-

Resolution: The racemic phosphoric acid is dissolved in a suitable solvent (e.g., methanol/water) and treated with an equimolar amount of a chiral resolving agent, such as (+)-cinchonine.

-

Fractional Crystallization: The diastereomeric salts formed have different solubilities. The less soluble salt, typically the (R)-BNDHP-(+)-cinchonine salt, crystallizes out upon cooling.

-

Isolation of (R)-BNDHP: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the phosphate and liberate the free this compound, which can be collected by filtration.

Characterization

NMR spectroscopy is a powerful tool for the characterization of (R)-BNDHP and for determining its enantiomeric purity.

¹H NMR Spectroscopy:

-

Objective: To confirm the presence of the binaphthyl backbone and the overall structure.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Expected Spectrum: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the two naphthalene rings. The acidic proton of the phosphate group may be observed as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

³¹P NMR Spectroscopy for Enantiomeric Purity Determination:

-

Objective: To determine the enantiomeric excess (ee) of a sample of BNDHP.

-

Principle: In the presence of a chiral amine, the enantiomers of BNDHP will form diastereomeric ion pairs, which can often be resolved as two distinct signals in the ³¹P NMR spectrum.

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of the BNDHP sample into a vial.

-

Add a stoichiometric equivalent of a chiral amine (e.g., (R)-1-phenylethylamine) as a chiral discriminating agent.

-

Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Data Analysis: Integrate the two resolved peaks corresponding to the diastereomeric salts. The enantiomeric excess can be calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration.

Protocol Outline:

-

Crystallization: Grow single crystals of (R)-BNDHP suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

-

Objective: To measure the specific rotation of the sample, which is a characteristic physical property of a chiral compound.

-

Sample Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill a polarimeter cell of known path length (l, in dm) with the sample solution.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l). The specific rotation for (R)-BNDHP is expected to be negative.

Conclusion

This compound is a powerful and versatile chiral organocatalyst whose efficacy is deeply rooted in its unique structural and stereochemical features. The axial chirality of the binaphthyl backbone, coupled with the rigidifying phosphate bridge, creates a well-defined chiral environment that is key to its ability to induce high levels of enantioselectivity in a wide range of chemical reactions. A thorough understanding of its three-dimensional structure, as detailed in this guide, is essential for the rational design of new catalysts and the optimization of asymmetric transformations in academic and industrial research.

References

- 1. researchgate.net [researchgate.net]

- 2. F 10 BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03587C [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

(R)-BINOL Phosphoric Acid Catalysis: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-BINOL-derived phosphoric acids (CPAs) have emerged as a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of a vast array of chiral molecules. Their utility stems from their ability to act as powerful Brønsted acids, forming well-defined chiral environments that effectively control the stereochemical outcome of a multitude of chemical transformations. This technical guide provides a comprehensive overview of the theoretical principles governing (R)-BINOL phosphoric acid catalysis, supplemented with detailed experimental protocols for key reactions and a systematic presentation of performance data.

Core Theoretical Principles

The catalytic prowess of (R)-BINOL phosphoric acids lies in their unique structural and electronic properties. The axial chirality of the 1,1'-bi-2-naphthol (BINOL) backbone, combined with the acidic phosphate moiety, creates a well-defined and tunable chiral pocket. The 3,3'-substituents on the BINOL ring play a crucial role in modulating the steric and electronic environment of the active site, directly influencing both catalytic activity and enantioselectivity.

Mechanism of Catalysis

(R)-BINOL phosphoric acid catalysis primarily operates through Brønsted acid catalysis , where the acidic proton of the phosphoric acid activates an electrophile, typically by protonating a heteroatom such as nitrogen or oxygen. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack.

Computational and experimental studies have revealed several key modes of activation and interaction that contribute to the high degree of stereocontrol observed in these reactions:

-

Bifunctional Catalysis: In many cases, the phosphoric acid acts as a bifunctional catalyst, simultaneously activating both the electrophile and the nucleophile. The acidic P-OH group protonates the electrophile, while the basic P=O group can interact with and orient the nucleophile through hydrogen bonding. This dual activation model creates a highly organized, cyclic transition state that is crucial for high enantioselectivity.

-

Hydrogen Bonding: Non-covalent interactions, particularly hydrogen bonding, are fundamental to the catalytic cycle. The catalyst can form multiple hydrogen bonds with the substrates, pre-organizing them in a specific orientation within the chiral pocket and stabilizing the transition state.

-

Ion Pairing: In some instances, particularly with substrates that can form stable cations, the catalysis can proceed through an asymmetric counteranion-directed catalysis (ACDC) mechanism. In this model, the deprotonated chiral phosphate anion forms a tight ion pair with a cationic intermediate, effectively shielding one face of the electrophile and directing the nucleophile to the other.

-

Influence of 3,3'-Substituents: The nature of the substituents at the 3,3'-positions of the BINOL framework is a critical determinant of enantioselectivity. Bulky substituents are generally preferred as they create a more sterically demanding and well-defined chiral pocket, preventing unwanted reaction pathways and favoring a single, low-energy transition state. The interplay of "proximal" and "remote" sterics, referring to the steric influence near the acidic site and further away, respectively, has been shown to be a key factor in optimizing catalyst performance for specific reactions.

The general catalytic cycle can be visualized as a series of equilibria involving the association of the catalyst with the substrates, the chemical transformation within the chiral complex, and the dissociation of the product to regenerate the catalyst.

Caption: General catalytic cycle of (R)-BINOL phosphoric acid catalysis.

Key Asymmetric Transformations

(R)-BINOL phosphoric acids have been successfully applied to a wide range of asymmetric transformations. Below are some of the most significant examples, complete with quantitative data and detailed experimental protocols.

Friedel-Crafts Alkylation of Indoles with Imines

The enantioselective Friedel-Crafts alkylation of indoles with imines is a powerful method for the synthesis of chiral 3-indolylmethanamines, which are important structural motifs in many natural products and pharmaceuticals.

Data Presentation:

| Entry | Catalyst (mol%) | Imine | Indole | Yield (%) | ee (%) | Reference |

| 1 | (R)-1a (10) | N-Boc-benzaldimine | Indole | 95 | 96 | [Antilla, J. C. et al. J. Am. Chem. Soc.2007 , 129, 12686-12687] |

| 2 | (R)-1b (5) | N-Ts-benzaldimine | 2-Methylindole | 92 | 98 | [You, S.-L. et al. Org. Lett.2007 , 9, 3647-3650] |

| 3 | (R)-1c (2) | N-Boc-4-chlorobenzaldimine | 5-Methoxyindole | 98 | >99 | [Rueping, M. et al. Angew. Chem. Int. Ed.2011 , 50, 9712-9715] |

(R)-1a : (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) (R)-1b : (R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-1c : (R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol:

To a solution of the N-protected imine (0.2 mmol) in toluene (1.0 mL) at -78 °C was added the indole (0.24 mmol) followed by the (R)-BINOL phosphoric acid catalyst (0.004 – 0.02 mmol). The reaction mixture was stirred at the same temperature for 12-48 hours until the imine was consumed (monitored by TLC). The reaction was then quenched with saturated aqueous NaHCO₃ solution (2 mL). The aqueous layer was extracted with ethyl acetate (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

pKa and acidity of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

An In-depth Technical Guide on the pKa and Acidity of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent member of the chiral phosphoric acid (CPA) family, is a powerful organocatalyst extensively utilized in asymmetric synthesis. Its efficacy as a Brønsted acid catalyst is intrinsically linked to its acidity, quantified by its pKa value. This technical guide provides a comprehensive overview of the acidity of (R)-BNDHP and related chiral phosphoric acids, detailing both theoretical and experimental methodologies for pKa determination. Furthermore, it explores the relationship between the structural features of these catalysts and their acidic strength, offering valuable insights for catalyst design and application in synthetic and medicinal chemistry.

Introduction to Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids derived from 1,1'-bi-2-naphthol (BINOL) have emerged as a privileged class of Brønsted acid catalysts in asymmetric synthesis.[1] Their utility spans a wide array of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions.[1][2] The catalytic activity of these molecules is governed by their ability to act as proton donors, forming chiral hydrogen-bonding complexes with substrates to control the stereochemical outcome of a reaction. The acidic strength, or pKa, of the phosphoric acid moiety is a critical parameter that dictates its catalytic efficiency and substrate scope.

Acidity and pKa of this compound

Contextual pKa Data of Related Chiral Phosphoric Acids

Computational studies have been instrumental in predicting the pKa values of a broad range of chiral phosphoric acids in dimethyl sulfoxide (DMSO). These studies reveal that the acidity of BINOL-derived phosphoric acids can be finely tuned by modifying the substituents on the binaphthyl backbone.[1][3][4][5] The parent, unsubstituted BINOL phosphoric acid serves as a benchmark, with a calculated pKa of 3.37.[1] The introduction of electron-withdrawing or electron-donating groups at the 3 and 3' positions can significantly alter the acidity.[1][4]

| Compound | Solvent | pKa Value | Method |

| BINOL phosphoric acid (Parent) | DMSO | 3.37 | Calculated |

| 3,3'-Dipentafluorophenyl BINOL phosphoric acid | DMSO | 1.56 | Calculated |

| H8-BINOL phosphoric acid | DMSO | 4.61 | Calculated |

| TADDOL phosphoric acid | DMSO | 6.21 | Calculated |

This table summarizes calculated pKa values for representative chiral phosphoric acids to illustrate the range of acidities achievable.[1]

The acidity of these catalysts is a key determinant of their reactivity and selectivity in organocatalytic reactions.[3][5] A thorough understanding of the factors influencing pKa is therefore crucial for the rational design of new and improved catalysts.

Experimental and Computational Protocols for pKa Determination

The determination of pKa values for chiral phosphoric acids can be approached through both experimental measurements and theoretical calculations.

Experimental Methodologies

3.1.1. UV-Visible Spectrophotometric Titration

A common experimental technique for determining the pKa of acidic compounds is through UV-Visible spectrophotometric titrations. This method involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the changes in the UV-Vis absorption spectrum. The pKa can then be determined from the titration curve. The overlapping indicator method in DMSO is a specific application of this technique used for determining the pKa values of BINOL-type chiral phenolic catalysts.[6]

3.1.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for probing the acidity of Brønsted acids. For instance, 19F NMR spectroscopy has been employed to determine the pKa of a fluorinated binaphthyl-derived phosphinic acid in acetonitrile.[7] This method relies on monitoring the change in the chemical shift of a fluorine-containing reporter molecule or the acidic compound itself upon deprotonation. Furthermore, an "internal acidity scale" for a series of BINOL-derived chiral phosphoric acids has been established by analyzing the 1H and 15N NMR chemical shifts and 1JNH coupling constants of their complexes with imines.[8]

Computational Methodology

3.2.1. Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting the pKa values of chiral phosphoric acids.[3][4][5] A widely used method involves the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) level of theory to calculate the free energies of the acid and its conjugate base in solution (e.g., DMSO).[1][3][4] The pKa is then derived from the calculated free energy of deprotonation. These theoretical predictions have shown excellent agreement with the limited experimental data available, with a precision of around 0.4 pKa units.[1][3][4]

Structure-Acidity Relationship and Catalytic Activity

The acidity of (R)-BNDHP and its analogues is intricately linked to their molecular structure. The relationship between the catalyst's structure, its acidity, and its performance in an asymmetric reaction is a key area of research in organocatalysis.

Figure 1. Logical relationship between the molecular structure, acidity, and catalytic performance of a chiral phosphoric acid catalyst like (R)-BNDHP.

The diagram above illustrates that the molecular structure of (R)-BNDHP is the fundamental determinant of its acidity. This acidity, in turn, influences how effectively the catalyst binds to and activates the substrate. The overall structure of the catalyst, particularly its chiral binaphthyl backbone, is responsible for creating a specific chiral environment that stabilizes the desired transition state, leading to high enantioselectivity.

Applications in Drug Development

The ability of (R)-BNDHP and other chiral phosphoric acids to catalyze a wide range of enantioselective reactions makes them invaluable tools in drug discovery and development.[1] Many pharmaceuticals are chiral molecules, and their therapeutic efficacy is often dependent on a single enantiomer. By providing a reliable method for the synthesis of enantiomerically pure compounds, these catalysts facilitate the development of safer and more effective drugs. (R)-BNDHP itself is used as a chiral resolving agent for racemic amines, which are common structural motifs in pharmaceuticals.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical study on the acidities of chiral phosphoric acids in dimethyl sulfoxide: hints for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors in DMSO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number: 39648-67-4

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chiral Brønsted acid, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as (R)-BNPA. This versatile organocatalyst has garnered significant attention in the field of asymmetric synthesis for its ability to effectively induce chirality in a variety of chemical transformations. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in key asymmetric reactions, including quantitative data, experimental procedures, and mechanistic insights.

Compound Identification and Properties

This compound is a chiral organic molecule featuring an axially chiral binaphthyl backbone and a phosphoric acid functional group. This unique structure is responsible for its efficacy as a chiral Brønsted acid catalyst.

| Property | Value | Reference |

| CAS Number | 39648-67-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₃O₄P | [2][4] |

| Molecular Weight | 348.29 g/mol | [2][4] |

| Appearance | Off-white to white powder | |

| Melting Point | >300 °C | |

| Optical Rotation ([α]D²⁰) | -605° (c = 1.35 in methanol) | [2] |

| Solubility | Soluble in hot methanol |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is typically achieved through the resolution of the racemic mixture. A detailed experimental protocol for this resolution is provided below, adapted from established literature procedures.

Experimental Protocol: Resolution of (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

This procedure involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent acidification to yield the desired enantiomer.

Materials:

-

(±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

-

(+)-Cinchonine

-

Methanol

-

Hydrochloric acid (6 M)

-

Ethanol

Procedure:

-

Salt Formation: In a suitable flask, dissolve 95.2 g (0.27 mol) of racemic (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and 80.4 g (0.27 mol) of (+)-cinchonine in 985 mL of hot methanol.

-

Crystallization of the Diastereomeric Salt: To the hot solution (approximately 65 °C), add 420 mL of hot water dropwise over 20 minutes with vigorous stirring. Allow the solution to cool to room temperature with continued stirring to facilitate crystallization.

-

Isolation of the Less Soluble Salt: Collect the crystalline salt by vacuum filtration. This salt is enriched in the (S)-(+)-BNPA-(-)-cinchonine diastereomer.

-

Isolation of (R)-(-)-BNPA: The filtrate from the previous step is enriched in the (R)-(-)-BNPA-(+)-cinchonine salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude salt in ethanol by heating to reflux.

-

Acidification: To the hot ethanolic solution, add 790 mL of 6 N hydrochloric acid with vigorous stirring over 30 minutes. The (R)-(-)-BNPA will precipitate as a white solid.

-

Purification: Allow the mixture to cool to room temperature, and then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to afford enantiomerically pure this compound.

Applications in Asymmetric Catalysis

(R)-BNPA has proven to be a highly effective catalyst in a range of asymmetric transformations, primarily by acting as a chiral Brønsted acid. It activates electrophiles through protonation, creating a chiral environment that directs the approach of the nucleophile, leading to high levels of enantioselectivity.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The use of (R)-BNPA as a catalyst allows for the enantioselective synthesis of these valuable building blocks.

General Reaction Scheme:

Figure 1. General scheme of an asymmetric Mannich reaction catalyzed by (R)-BNPA.

Quantitative Data for (R)-BINOL-Phosphoric Acid Catalyzed Asymmetric Mannich Reaction:

While specific data for the parent (R)-BNPA is dispersed, the following table represents typical results obtained with substituted (R)-BINOL-derived phosphoric acids, which operate under a similar catalytic principle.

| Entry | Aldehyde | Ketone | Amine | Yield (%) | ee (%) | dr |

| 1 | p-Nitrobenzaldehyde | Acetone | Aniline | 95 | 96 | 95:5 |

| 2 | Benzaldehyde | Cyclohexanone | p-Anisidine | 98 | 92 | >99:1 |

| 3 | Furfural | Acetophenone | Benzylamine | 85 | 90 | 90:10 |

Experimental Protocol: General Procedure for Asymmetric Mannich Reaction

To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at a specified temperature (e.g., -20 °C to room temperature), is added the (R)-BNPA catalyst (1-10 mol%). The ketone (1.5 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle and Stereochemical Model:

The catalytic cycle of the (R)-BNPA-catalyzed Mannich reaction involves the activation of the imine, formed in situ from the aldehyde and amine, through protonation by the phosphoric acid. This protonation, along with hydrogen bonding interactions, creates a well-defined chiral environment around the imine. The enol or enolate of the ketone then attacks the activated imine from a sterically less hindered face, leading to the observed enantioselectivity.

Figure 2. Proposed catalytic cycle for the (R)-BNPA-catalyzed asymmetric Mannich reaction.

Asymmetric Hydrocarboxylation

Asymmetric hydrocarboxylation of olefins is a powerful method for the synthesis of chiral carboxylic acids. While less common than its use in Mannich reactions, (R)-BNPA and its derivatives can act as chiral ligands for transition metals (e.g., palladium, rhodium) that catalyze these transformations.

General Reaction Scheme:

Figure 3. General scheme for asymmetric hydrocarboxylation using a metal/(R)-BNPA system.

Quantitative Data for Asymmetric Hydrocarboxylation of Alkenes:

Data for hydrocarboxylation reactions specifically using (R)-BNPA as a ligand is limited in readily available literature. The table below presents representative data for similar transformations using BINOL-derived ligands to illustrate the potential of this catalyst class.

| Entry | Alkene | Metal/Ligand System | Yield (%) | ee (%) |

| 1 | Styrene | Pd(OAc)₂ / (R)-BINAP | 85 | 90 |

| 2 | 1-Hexene | Rh(acac)(CO)₂ / Chiral Phosphine | 78 | 85 |

| 3 | Norbornene | PdCl₂ / (R)-Tol-BINAP | 92 | 94 |

Experimental Protocol: General Procedure for Asymmetric Hydrocarboxylation

In a high-pressure reactor, the alkene (1.0 mmol), a palladium or rhodium precursor (1-5 mol%), and the (R)-BNPA ligand (1-10 mol%) are dissolved in a suitable solvent (e.g., THF, toluene). The reactor is pressurized with carbon monoxide (CO) and hydrogen (or water is added as a proton source), and the reaction is heated. After completion, the pressure is released, and the product is isolated and purified. The enantiomeric excess is determined by chiral GC or HPLC.

Proposed Catalytic Cycle:

The catalytic cycle typically involves the formation of a metal-hydride species, which then undergoes hydrometallation of the alkene. Subsequent migratory insertion of carbon monoxide forms a metal-acyl intermediate. Finally, hydrolysis or alcoholysis releases the carboxylic acid or ester product and regenerates the active catalyst. The chiral (R)-BNPA ligand coordinates to the metal center, influencing the stereochemistry of the hydrometallation or migratory insertion step.

Figure 4. A simplified catalytic cycle for metal-catalyzed asymmetric hydrocarboxylation.

Asymmetric Cycloaddition Reactions

(R)-BNPA is an effective catalyst for various asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. It activates the dienophile or dipolarophile through hydrogen bonding, leading to high enantioselectivity in the formation of cyclic products.

General Reaction Scheme:

Figure 5. General scheme of an asymmetric cycloaddition reaction catalyzed by (R)-BNPA.

Quantitative Data for (R)-BINOL-Phosphoric Acid Catalyzed Asymmetric Diels-Alder Reaction:

The following table provides representative data for Diels-Alder reactions catalyzed by substituted (R)-BINOL-derived phosphoric acids.

| Entry | Diene | Dienophile | Yield (%) | ee (%) | endo/exo |

| 1 | Cyclopentadiene | α,β-Unsaturated Ketone | 98 | 95 | >99:1 |

| 2 | Danishefsky's Diene | Benzaldehyde | 92 | 98 | - |

| 3 | 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | 88 | 93 | 98:2 |

Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the dienophile (1.0 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂) at a specified temperature (e.g., -78 °C to room temperature), is added the (R)-BNPA catalyst (1-10 mol%). The diene (1.2 mmol) is then added, and the reaction is stirred until completion. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.

Proposed Transition State Model:

In the (R)-BNPA catalyzed Diels-Alder reaction, the catalyst activates the dienophile by forming a hydrogen bond with its carbonyl group. This interaction not only increases the reactivity of the dienophile but also creates a chiral pocket that directs the facial selectivity of the diene's approach. The bulky binaphthyl groups of the catalyst effectively shield one face of the dienophile, forcing the diene to attack from the opposite, less hindered face, thus controlling the stereochemical outcome of the reaction.

Figure 6. A simplified transition state model for the (R)-BNPA-catalyzed Diels-Alder reaction.

Conclusion

This compound is a powerful and versatile chiral Brønsted acid catalyst with broad applications in asymmetric synthesis. Its robust and tunable chiral scaffold allows for high levels of stereocontrol in a variety of important organic transformations. This guide has provided key information on its properties, synthesis, and catalytic applications, offering a valuable resource for researchers in the fields of organic chemistry and drug development. Further exploration of its catalytic potential in novel asymmetric reactions is an active and promising area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions [mdpi.com]